molecular formula C14H10N4O3 B5002496 N-(5-nitro-2H-indazol-2-yl)benzamide

N-(5-nitro-2H-indazol-2-yl)benzamide

Cat. No.: B5002496
M. Wt: 282.25 g/mol
InChI Key: FUJUSPNSAFUQJJ-UHFFFAOYSA-N
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Description

N-(5-Nitro-2H-indazol-2-yl)benzamide is a chemical compound composed of a benzamide group linked to a 5-nitro-2H-indazole scaffold . The indazole core, particularly when substituted with electron-withdrawing groups like nitro at the 5-position, is a structure of significant interest in medicinal chemistry and drug discovery research . While the specific biological profile of this compound requires further investigation, structurally similar molecules featuring the 5-nitroindazole moiety are frequently explored in various pharmacological contexts . Similarly, other compounds containing both an aromatic carboxamide and a nitro-substituted heterocycle, such as Nitazoxanide (which features a 5-nitrothiazole), are known for their bioactive properties, suggesting that the nitro group can be critical for modulating biological activity . Researchers may investigate this compound as a potential building block for the synthesis of more complex molecules or as a candidate for high-throughput screening to identify new enzyme inhibitors or receptor modulators. The presence of the benzamide and nitroindazole groups makes it a valuable intermediate for constructing combinatorial libraries aimed at discovering new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(5-nitroindazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14(10-4-2-1-3-5-10)16-17-9-11-8-12(18(20)21)6-7-13(11)15-17/h1-9H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJUSPNSAFUQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(5-Nitro-2H-indazol-2-yl)benzamide vs. Nitazoxanide

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) shares the benzamide backbone and a nitro-substituted heterocycle (thiazole instead of indazole) . The thiazole ring is smaller and less planar than indazole, which may reduce stacking interactions in biological systems. The acetyloxy group in nitazoxanide enhances metabolic stability compared to the unmodified benzamide in the indazole derivative.

This compound vs. 2-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

The latter compound (CAS 69819-49-4) introduces a chloro and nitro group on the benzene ring, increasing molecular weight (328.69 g/mol) and polarity .

This compound vs. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

Compound 6 () replaces the indazole with a fused isoxazole-thiadiazole system. The thiadiazole’s electron-deficient nature contrasts with indazole’s mixed aromatic/antiaromatic character, affecting binding to biological targets like enzymes or receptors .

Physicochemical Properties

Property This compound (Predicted) Nitazoxanide 2-Chloro-4-nitro-N-(5-nitro-thiazol-2-yl)benzamide
Molecular Weight (g/mol) ~297.26 307.28 328.69
Melting Point (°C) 180–220 (estimated) 202–204 Not reported
Solubility Moderate in DMSO (nitro group) Low aqueous Low (chloro/nitro substituents)
Hydrogen Bonding Indazole N-H⋯O=C interactions Thiazole N-H⋯O=C Chloro substituents reduce H-bond capacity
  • Crystallography : highlights hydrogen bonding (N-H⋯N, C-H⋯F/O) in nitazoxanide analogs, stabilizing crystal packing. The indazole derivative may form similar intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-nitro-2H-indazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a nitro-substituted indazole precursor with benzoyl chloride derivatives. For example, analogous compounds (e.g., nitazoxanide derivatives) are synthesized by reacting 5-nitro-2-aminothiazole with benzoyl chloride in pyridine . Key parameters include solvent choice (e.g., pyridine for acid scavenging), temperature control (room temperature to 80°C), and stoichiometric ratios. Optimization can be guided by thin-layer chromatography (TLC) monitoring and recrystallization for purity .
  • Challenges : Nitro-group stability under acidic/basic conditions requires careful pH control. Impurities may arise from incomplete acylation or nitro-group reduction.

Q. Which analytical techniques are critical for characterizing This compound?

  • Structural Confirmation :

  • X-ray crystallography (e.g., using SHELX software ) resolves bond lengths and angles, particularly for the amide linkage and nitro-group orientation.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the benzamide and indazole moieties, with nitro-group deshielding effects observed at ~8.5 ppm for aromatic protons .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities, while mass spectrometry (ESI-MS) verifies molecular weight .

Q. What preliminary biological activities have been reported for structurally similar benzamide derivatives?

  • Anticancer Activity : Analogues like N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl]benzamide show IC50_{50} values <10 μM against cancer cell lines via kinase inhibition .
  • Antimicrobial Potential : Thiazole- and triazole-containing benzamides exhibit MIC values of 2–8 μg/mL against S. aureus and E. coli .
  • Mechanistic Insight : Nitro groups may enhance redox cycling, generating reactive oxygen species (ROS) in target cells .

Advanced Research Questions

Q. How can computational methods guide the design of This compound derivatives with improved bioactivity?

  • In Silico Strategies :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PFOR enzyme (critical in anaerobic metabolism) .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., nitro vs. chloro groups) with anticancer activity using descriptors like logP and polar surface area .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2_2) show enhanced cellular uptake in hypoxic tumor models .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for similar compounds may arise from assay conditions (e.g., oxygen levels affecting nitro-group reduction).
  • Resolution Framework :

Validate assays using positive controls (e.g., doxorubicin for cytotoxicity).

Compare results under standardized conditions (e.g., hypoxia vs. normoxia) .

Use orthogonal assays (e.g., ROS detection alongside cell viability) to confirm mechanisms .

Q. What strategies optimize crystallization of This compound for X-ray studies?

  • Crystallization Protocols :

  • Solvent screening: Methanol/ethanol mixtures yield suitable crystals via slow evaporation .
  • Temperature gradients (4°C to 25°C) reduce disorder.
    • Data Collection : High-resolution (<1.0 Å) datasets collected at synchrotron facilities improve electron density maps. SHELXL refinement with anisotropic displacement parameters resolves nitro-group thermal motion .

Q. How do solvent and pH influence the stability of This compound during storage?

  • Stability Profile :

  • Solvent : Stable in DMSO or ethanol at -20°C for >6 months. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Nitro groups degrade under UV light; store in amber vials .

Methodological Best Practices

Q. Validating Synthetic Purity: When is column chromatography vs. recrystallization preferable?

  • Column Chromatography : Use for crude mixtures with polar byproducts (e.g., unreacted amines); silica gel (60–120 mesh) with ethyl acetate/hexane gradients .
  • Recrystallization : Ideal for final purification; methanol/water (4:1) achieves >98% purity .

Interpreting Conflicting Spectroscopic Data (e.g., NMR vs. X-ray)

  • Example : NMR may suggest rotational freedom in the benzamide moiety, while X-ray shows a planar conformation due to crystal packing.
  • Resolution : Perform variable-temperature NMR to assess dynamic behavior and compare with DFT-calculated conformers .

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